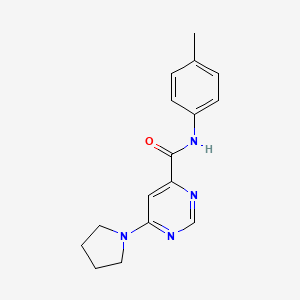

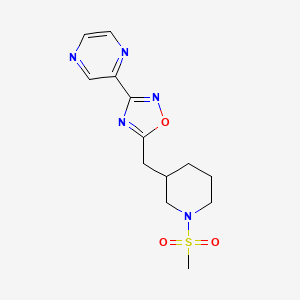

![molecular formula C15H10FN3O6S B2606794 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 455293-28-4](/img/structure/B2606794.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound can be synthesized from commercially available starting materials by two different approaches . For instance, one method involves heating a mixture of the ester compound with hydrochloric acid under reflux in an oil bath for 3 hours at 120°C .Molecular Structure Analysis

The molecular structure of this compound has been characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS .Chemical Reactions Analysis

The compound has been evaluated for its anti-inflammatory, antioxidant, and anticancer activities against hepatic cancer cells . In addition, it has been tested for its anti-fungal and antibacterial activities against both Gram-positive and Gram-negative bacteria .Applications De Recherche Scientifique

Novel Inhibitors and Antimicrobial Activity

A study highlighted the development of benzo[d]oxazol-2(3H)-ones derivatives, focusing on their inhibitory effects on Mycobacterium tuberculosis. Although not directly mentioning the specific compound , this research underscores the broader context of designing compounds to target bacterial enzymes, suggesting a potential application area for such chemicals (Pedgaonkar et al., 2014).

Anticancer, Antioxidant, and Anti-Inflammatory Properties

A comprehensive study on N-substituted saccharins, closely related to the compound , revealed their excellent to moderate anti-inflammatory, antioxidant, and anticancer activities. This suggests potential research applications of the specific compound in exploring treatments for cancer, managing oxidative stress, and reducing inflammation (Al-Fayez et al., 2022).

Molecular Docking and Drug Development

Research into anticancer drugs, such as the synthesis and molecular docking analysis of specific acetamide derivatives, highlights the role of these compounds in drug discovery. These studies involve assessing binding affinities to biological targets, suggesting that compounds like "2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide" could be valuable in developing new therapeutic agents (Sharma et al., 2018).

Photoreactivity Studies

Investigations into the photoreactivity of compounds, such as flutamide, provide insights into how similar structures might behave under light exposure. This can be particularly relevant in the context of drug formulation and stability studies, suggesting another research application for the compound of interest (Watanabe et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O6S/c16-11-6-5-9(7-12(11)19(22)23)17-14(20)8-18-15(21)10-3-1-2-4-13(10)26(18,24)25/h1-7H,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYXBZIKJPKUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

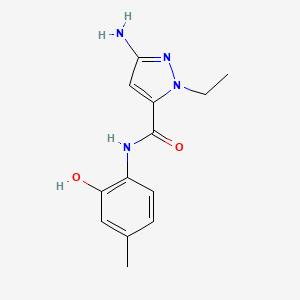

![2-[[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2606714.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606718.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2606721.png)

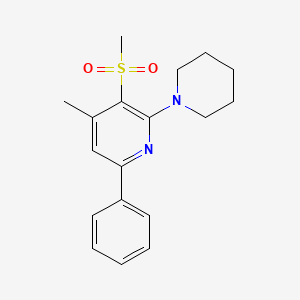

![(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2606725.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate](/img/structure/B2606730.png)

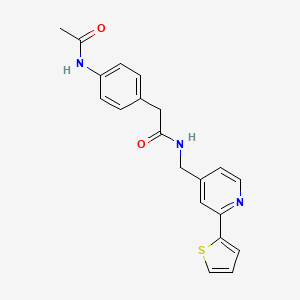

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2606731.png)